

FF-10502 Demonstrates Superiority Over Gemcitabine in Refractory Cancer Models

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Compound of Interest		
Compound Name:	FF-10502	
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Tokyo, Japan - Preclinical and clinical data indicate that **FF-10502**, a novel pyrimidine nucleoside antimetabolite, exhibits significant antitumor activity in gemcitabine-refractory cancer models, offering a potential new therapeutic avenue for patients who have developed resistance to standard-of-care gemcitabine. **FF-10502**, structurally similar to gemcitabine, demonstrates a distinct mechanism of action that allows it to overcome key resistance pathways.

FF-10502 is a more potent inhibitor of DNA polymerase β than gemcitabine, a crucial enzyme in DNA repair.[1][2] This attribute contributes to its enhanced activity against dormant cancer cells, which are often implicated in chemotherapy resistance.[3][4] In preclinical studies, **FF-10502** has shown the ability to induce cell death in gemcitabine-resistant cells, particularly when combined with DNA-damaging agents.[3]

Preclinical Efficacy in Gemcitabine-Resistant Models

In vivo studies using patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer have demonstrated the superior efficacy of **FF-10502**. While gemcitabine showed only partial tumor growth inhibition, **FF-10502** resulted in complete tumor growth suppression.[3][4] Furthermore, in an orthotopic pancreatic cancer model, treatment with **FF-**



10502 led to tumor regression and reduced metastasis, with no mortality observed, whereas 75% of mice treated with gemcitabine succumbed to the disease by day 128.[3][4]

Parameter	FF-10502	Gemcitabine	Reference
Tumor Growth in Gemcitabine- Resistant PDX Models	Complete Suppression	Partial Inhibition	[3][4]
Mortality in Orthotopic Pancreatic Cancer Model (Day 128)	0%	75%	[3][4]
In Vitro IC50 (Pancreatic Cancer Cell Lines)	60-330 nM	Moderately stronger	[3]

Clinical Validation in Gemcitabine-Refractory Tumors

A Phase 1/2a clinical trial of **FF-10502** in patients with advanced solid tumors refractory to standard therapies has shown promising results. The study reported confirmed partial responses (PRs) in five patients with gemcitabine-refractory tumors, including three with cholangiocarcinoma, one with gallbladder cancer, and one with urothelial cancer.[5] Notably, seven patients with cholangiocarcinoma remained on therapy for six months or longer.[1][2] The recommended Phase 2 dose was established at 90 mg/m².[5]

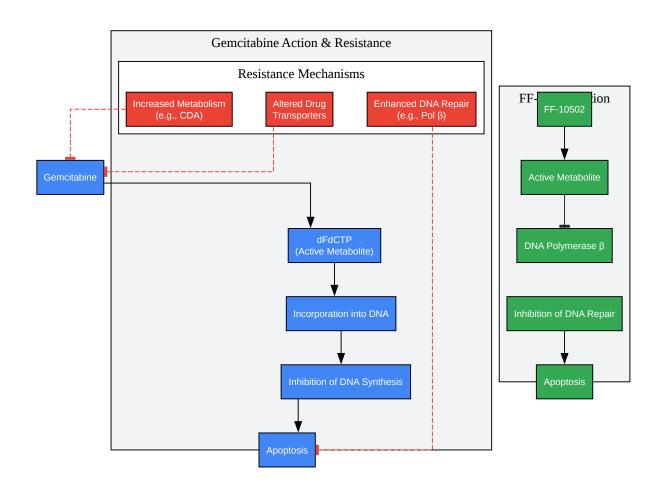


Tumor Type	Number of Patients with Partial Response	Prior Gemcitabine Treatment	Reference
Cholangiocarcinoma	3	Yes	[1][5]
Gallbladder Cancer	1	Yes	[5]
Urothelial Carcinoma	1	Yes	[1]
Chondroblastic Osteosarcoma	1	Not specified	[1][2]

Mechanism of Action: Overcoming Gemcitabine Resistance

Gemcitabine resistance can arise from various mechanisms, including altered drug metabolism, changes in drug targets, and enhanced DNA repair capabilities. **FF-10502**'s distinct mechanism of action, particularly its potent inhibition of DNA polymerase β , allows it to circumvent these resistance pathways. By preventing efficient DNA repair, **FF-10502** can induce apoptosis in cancer cells that would otherwise survive gemcitabine treatment.





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Caption: Mechanism of **FF-10502** overcoming gemcitabine resistance.

Experimental Protocols In Vivo Patient-Derived Xenograft (PDX) Model

• Animal Model: Immunodeficient mice.



- Tumor Implantation: Subcutaneous implantation of tumor fragments from gemcitabineresistant pancreatic cancer patients.
- Treatment Groups:
 - Vehicle control
 - Gemcitabine
 - o FF-10502
- Drug Administration: Intravenous injection. Dosing schedule as described in the specific study.
- Endpoint Analysis: Tumor volume was measured regularly. Study terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated.

Phase 1/2a Clinical Trial (NCT02661542)

- Study Design: Open-label, single-arm, dose-escalation (3+3 design) followed by expansion cohorts.
- Patient Population: Patients with inoperable metastatic solid tumors refractory to standard therapies.
- Treatment: Intravenous FF-10502 administered on days 1, 8, and 15 of a 28-day cycle.
- Dose Escalation: Doses ranged from 8 to 135 mg/m².
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of FF-10502.
- Response Assessment: RECIST 1.1 criteria.







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Caption: FF-10502 development workflow.

Alternative Treatment Landscape for Gemcitabine-Refractory Pancreatic Cancer

For patients with gemcitabine-refractory pancreatic cancer, several second-line treatment options exist, though with varying degrees of efficacy. These include chemotherapy regimens such as FOLFIRINOX (oxaliplatin, irinotecan, fluorouracil, and leucovorin), nab-paclitaxel in combination with gemcitabine (for patients who did not receive it first-line), and monotherapies like oxaliplatin or capecitabine.[6] The choice of second-line therapy often depends on the patient's performance status and prior treatment history. The emergence of **FF-10502** presents a novel targeted approach that directly addresses a mechanism of gemcitabine resistance.

Conclusion

FF-10502 has demonstrated a compelling preclinical and clinical profile in the setting of gemcitabine-refractory cancers. Its unique mechanism of action, centered on the inhibition of DNA polymerase β , allows it to overcome resistance to gemcitabine. The promising efficacy signals observed in heavily pretreated patients, particularly those with biliary tract cancers, warrant further investigation in larger, randomized clinical trials to fully elucidate its clinical benefit and potential as a new standard of care.

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